Binapo
Overview
Description
Binapo, also known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl oxide, is an organophosphorus compound widely used in asymmetric synthesis. It is a chiral diphosphine ligand that consists of two diphenylphosphino naphthyl groups linked at the 1 and 1’ positions. This compound exhibits axial chirality due to restricted rotation around the bond linking the naphthyl rings, making it a valuable tool in enantioselective transformations .
Mechanism of Action
Target of Action
Binapo, also known as 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP), is an organophosphorus compound . It is a chiral diphosphine ligand widely used in asymmetric synthesis . The primary targets of this compound are various metal ions, such as ruthenium, rhodium, and palladium . These metal ions are often involved in catalytic reactions, and this compound acts as a ligand to these ions, influencing their reactivity and selectivity .
Mode of Action
This compound interacts with its targets (metal ions) by forming coordination complexes . This interaction changes the reactivity of the metal ions, enabling them to catalyze various reactions . For example, when this compound forms a complex with ruthenium, the resulting catalyst can be used for the asymmetric hydrogenation of prochiral ketones and olefins .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction being catalyzed. In general, this compound influences the pathways of various asymmetric transformations, including hydrogenation, hydrosilylation, and 1,3-hydrogen migration . The downstream effects of these transformations can lead to the synthesis of various industrially important compounds .
Pharmacokinetics
Like other organophosphorus compounds, it is likely that this compound’s bioavailability and pharmacokinetic properties would be influenced by factors such as its size, charge, and lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the products of the reactions it catalyzes. For example, in the asymmetric hydrogenation of β-keto esters, the use of a this compound-ruthenium catalyst can result in high enantioselectivity . This means that the reaction produces a high proportion of one enantiomer over the other, which can be crucial in the synthesis of chiral drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of oxygen atoms in this compound increases the distance between the chiral binaphthyl moiety and PPh2 groups, decreasing the influence of the chiral binaphthyl on the orientation of the phenyl groups of PPh2 . Additionally, the presence of the C-O-P bond in this compound increases the flexibility of the molecule, which can influence its reactivity .
Biochemical Analysis
Biochemical Properties
Binapo plays a significant role in biochemical reactions, particularly in asymmetric catalysis . It interacts with various enzymes and proteins, facilitating the formation of chiral organic materials . The nature of these interactions is largely dependent on the specific biochemical context, but generally involves the formation of stable complexes with biomolecules.
Cellular Effects
This compound can have profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can lead to significant changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Always refer to the original research articles for the most accurate and detailed information .
Preparation Methods
Synthetic Routes and Reaction Conditions
Binapo is typically synthesized from BINOL (1,1’-bi-2-naphthol) through its bis triflate derivatives. The process involves the following steps:
Formation of BINOL bis triflate: BINOL is reacted with triflic anhydride in the presence of a base to form the bis triflate derivative.
Substitution Reaction: The bis triflate derivative is then treated with diphenylphosphine in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Binapo undergoes various types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas and palladium on carbon are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: this compound oxide
Reduction: this compound
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Binapo has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules with high enantioselectivity.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Binapo
This compound is unique due to its high barrier to racemization, which ensures the stability of its chiral configuration. This property, combined with its versatility in forming metal complexes, makes it a valuable ligand in a wide range of enantioselective transformations .
Properties
IUPAC Name |
2-diphenylphosphoryl-1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32O2P2/c45-47(35-19-5-1-6-20-35,36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)48(46,37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSRPYCOMAEDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86632-33-9 | |
Record name | PHOSPHINE OXIDE, [1,1'-BINAPHTHALENE]-2,2'-DIYLBIS | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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